molecular formula C16H14ClN3OS2 B11006685 2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

Cat. No.: B11006685
M. Wt: 363.9 g/mol
InChI Key: DTMQEMLXWRTCLE-UHFFFAOYSA-N
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Description

2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-chloro-5-methylthiazole with 2-(4-phenyl-1,3-thiazol-2-yl)ethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both chloro and phenyl groups in the thiazole rings enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C16H14ClN3OS2

Molecular Weight

363.9 g/mol

IUPAC Name

2-chloro-5-methyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C16H14ClN3OS2/c1-10-14(20-16(17)23-10)15(21)18-8-7-13-19-12(9-22-13)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,18,21)

InChI Key

DTMQEMLXWRTCLE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)Cl)C(=O)NCCC2=NC(=CS2)C3=CC=CC=C3

Origin of Product

United States

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